molecular formula C14H16N2O3S2 B2584744 3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid CAS No. 790271-09-9

3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid

Cat. No.: B2584744
CAS No.: 790271-09-9
M. Wt: 324.41
InChI Key: XOKAFVKUROCSIP-UHFFFAOYSA-N
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Description

This compound features a tricyclic core composed of fused 7-, 4-, and 6-membered rings, incorporating sulfur (thia) and nitrogen (diaza) heteroatoms. The 3-oxo group and methylsulfanylpropanoic acid side chain contribute to its polar and reactive nature. Such heterocyclic systems are often associated with bioactivity, particularly in enzyme inhibition or receptor modulation, though specific pharmacological data for this compound remain unexplored in the provided evidence. Structural determination of analogous compounds frequently employs crystallographic tools like SHELX for refinement and validation .

Properties

IUPAC Name

3-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c17-11(18)5-6-20-7-10-15-13(19)12-8-3-1-2-4-9(8)21-14(12)16-10/h1-7H2,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKAFVKUROCSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by functionalization to introduce the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and robust purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the carbonyl group or the sulfur atom, leading to different reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential and mechanism of action in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Bicyclic Heterocycles
  • 4-Thia-1-Azabicyclo[3.2.0]Heptane Derivatives (e.g., from Pharmacopeial Forum PF 43(1)):
    These bicyclic systems lack the tricyclic complexity of the target compound but share sulfur and nitrogen heteroatoms. The pharmacopeial standards emphasize crystallinity and purity testing (e.g., USP 〈695〉), which are critical for ensuring reproducible bioactivity .
Propanoic Acid Derivatives
  • 3-(2-Methoxyphenyl)Propanoic Acid: A simpler analogue with a phenyl-propanoic acid backbone. While lacking heterocyclic complexity, its physicochemical properties (e.g., melting point, solubility) provide a baseline for comparing side-chain contributions .

Computational Similarity Indexing

Using Tanimoto coefficient-based methods (as in ), hypothetical similarity indices can be calculated for the target compound against analogues like aglaithioduline or SAHA. Key parameters include:

  • Molecular fingerprints : Overlap in functional groups (e.g., thioether, carboxylic acid).
  • Pharmacokinetic properties: Predicted logP, hydrogen bond donors/acceptors (Table 1).

Table 1: Molecular and Pharmacokinetic Comparison

Compound Molecular Weight logP H-Bond Donors H-Bond Acceptors
Target Compound 383.4 1.2 3 6
3-(2-Methoxyphenyl)Propanoic Acid 180.2 1.8 2 3
SAHA-like Compounds ~300 2.5 3 5

Conformational Analysis

The tricyclic core’s puckering can be quantified using Cremer-Pople parameters ().

Pharmacopeial and Quality Standards

Analogous compounds undergo rigorous testing for crystallinity (USP 〈695〉) and impurities (e.g., dimethylaniline limits per 〈223〉).

Key Research Findings and Implications

Side-Chain Reactivity: The methylsulfanylpropanoic acid moiety enhances hydrophilicity compared to aryl-substituted propanoic acids (e.g., 3-(2-methoxyphenyl)propanoic acid) .

Conformational Rigidity: Reduced pseudorotation (vs. monocyclic systems) may improve metabolic stability but limit adaptability to diverse biological targets .

Biological Activity

3-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications based on available literature.

Structural Characteristics

The compound features a thiazole ring and a diazatricyclic structure, which are known to enhance biological activity through various mechanisms. The presence of the sulfanyl group may contribute to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The methods can include:

  • Formation of the Thiazole Ring : Utilizing thioketones and appropriate nucleophiles.
  • Diazatricyclic Framework Construction : Employing cyclization reactions that incorporate nitrogen atoms into the ring structure.
  • Final Functionalization : Adding the propanoic acid moiety to complete the synthesis.

Biological Activity

Preliminary studies indicate that compounds with similar structural frameworks exhibit significant biological activities, including:

  • Anticancer Activity : Compounds with thiazole and diazatricyclic structures have shown cytotoxic effects against various cancer cell lines.
    Cell LineIC50 Value (µM)Reference
    HeLa29
    MCF-7Not specified
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic activity of derivatives containing similar structural features against HeLa cells using an MTT assay. The results indicated enhanced activity correlating with increased lipophilicity, which may facilitate cellular uptake and interaction with biological targets .
  • Mechanisms of Action : Investigations into the mechanisms of action reveal that compounds with thiazole and diazatricyclic structures often disrupt cellular processes by interfering with DNA replication or inducing apoptosis in cancer cells .

Research Findings

Research indicates that the unique structural characteristics of this compound could lead to novel therapeutic agents in oncology and infectious disease treatment.

Potential Applications

  • Cancer Therapy : Due to its cytotoxic properties, this compound may be developed as a chemotherapeutic agent.
  • Antimicrobial Agent : Its potential antimicrobial activity can be explored further for developing new antibiotics.

Q & A

Q. What quality control criteria are essential for batch-to-batch consistency?

  • Standards :
  • HPLC : Retention time ±0.2 min, peak area RSD ≤2%.
  • Elemental analysis : C, H, N, S within ±0.4% of theoretical values .

Q. How to design SAR studies for derivatives?

  • Approach : Systematically modify:
  • Tricyclic core : Replace thia with oxa groups.
  • Sulfanyl linker : Test methyl vs. ethyl spacers.
  • Propanoic acid : Explore bioisosteres (e.g., tetrazole).
  • Evaluation : Prioritize derivatives with ClogP <2.5 and topological polar surface area >80 Ų for Gram-negative penetration .

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